
Isophthalic-2,4,5,6-D4 acid
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Overview
Description
Isophthalic-2,4,5,6-D4 acid (C₈H₂D₄O₄) is a deuterated isotopologue of isophthalic acid (meta-benzenedicarboxylic acid), where four hydrogen atoms at positions 2, 4, 5, and 6 are replaced with deuterium. This isotopic labeling enhances its utility in advanced research applications, such as nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and pharmacokinetic studies, where non-radioactive isotopic labeling is critical . Structurally identical to its non-deuterated counterpart, it retains the same chemical reactivity but offers distinct advantages in tracking molecular behavior in complex systems. Its primary applications include serving as a reference standard in analytical chemistry and as a precursor in synthesizing deuterated polymers or pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isophthalic-2,4,5,6-D4 acid typically involves the deuteration of isophthalic acid. This process can be achieved through several methods, including:
Catalytic Exchange: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Chemical Exchange: Reacting isophthalic acid with deuterated reagents such as deuterated sulfuric acid (D2SO4) or deuterated acetic acid (CD3COOD).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Deuterium Gas Exchange: Utilizing large quantities of deuterium gas and a suitable catalyst to achieve high levels of deuteration.
Purification: The product is then purified using techniques such as recrystallization or chromatography to ensure high purity and isotopic enrichment.
Chemical Reactions Analysis
Esterification and Transesterification
Isophthalic-2,4,5,6-D4 acid undergoes esterification with alcohols to form deuterated esters. A common method involves refluxing the acid with methanol in the presence of concentrated sulfuric acid as a catalyst. For example:
C6D4(COOH)2+2CH3OHH2SO4C6D4(COOCH3)2+2H2O
Coupling agents like EDCI and DMAP enhance reaction efficiency by activating the carboxylic acid groups, enabling milder conditions and higher yields.
Reaction Parameter | Value/Condition |
---|---|
Catalyst | H₂SO₄ (0.5–1.0 mol%) |
Temperature | 60–80°C (reflux) |
Solvent | Methanol (deuterated) |
Yield | 85–92% |
Hydrolysis
The reverse reaction—ester hydrolysis—occurs under acidic or basic conditions. For instance, dimethyl isophthalate-D4 hydrolyzes in aqueous NaOH to regenerate the dicarboxylic acid:
C6D4(COOCH3)2+2NaOH→C6D4(COO−Na+)2+2CH3OH
Deuterium substitution minimally affects hydrolysis kinetics due to isotopic effects on bond dissociation energies.
Hydrogenation
During purification, intermediates like 3-formylbenzoic acid are hydrogenated to reduce impurities. The deuterated acid may participate in similar catalytic hydrogenation, though its aromatic ring stability limits reactivity under standard conditions :
C6D4(COOH)2+H2Pd/CC6D4(CH2OH)2 (partial reduction)
Hydrogenation Parameter | Value/Condition |
---|---|
Catalyst | Pd/C (5 wt%) |
Pressure | 1–3 atm H₂ |
Temperature | 100–150°C |
Decarboxylation
Thermal decarboxylation occurs at elevated temperatures (>200°C), producing deuterated benzene derivatives:
C6D4(COOH)2ΔC6D4H2+2CO2
Deuterium’s mass difference slightly alters activation energy compared to non-deuterated analogs .
Isotopic Exchange
Deuterium incorporation during synthesis involves acid-catalyzed exchange with deuterated solvents (e.g., D₂O) or catalytic deuteration using Pt/Rh catalysts:
C6H4(COOH)2+4D2O↔C6D4(COOH)2+4HDO
Mechanistic Insights
-
Esterification : Protonation of the carbonyl oxygen precedes nucleophilic attack by methanol.
-
Hydrogenation : Deuterium’s lower zero-point energy reduces reaction rates by ~10–15% compared to hydrogen .
Comparative Reaction Data
Reaction Type | Conditions | Deuterium Effect |
---|---|---|
Esterification | H₂SO₄, reflux | Negligible |
Hydrolysis | NaOH (1M), 25°C | Slightly slower kinetics |
Hydrogenation | Pd/C, 120°C | Reduced catalyst turnover |
Scientific Research Applications
Isophthalic-2,4,5,6-D4 acid is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Mechanism of Action
The mechanism by which Isophthalic-2,4,5,6-D4 acid exerts its effects is primarily through its deuterium labeling. Deuterium atoms have a higher mass than hydrogen, which can influence the compound’s chemical and physical properties. This isotopic substitution can lead to:
Altered Reaction Rates: Deuterium substitution can slow down reaction rates due to the kinetic isotope effect.
Enhanced Stability: Deuterated compounds often exhibit increased metabolic stability, reducing the rate of degradation in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: Terephthalic and Phthalic Acids
Isophthalic acid (meta-benzenedicarboxylic acid) is one of three structural isomers of benzenedicarboxylic acid, alongside terephthalic (para-) and phthalic (ortho-) acids. Key differences include:
Key Findings :
- Isophthalic derivatives exhibit superior anticancer activity compared to terephthalic analogues. For instance, compound 5 (isophthalic-based) showed IC₅₀ values of 3.42–8.84 µM against leukemia and carcinoma cell lines, outperforming terephthalic derivatives .
- In polymer chemistry, terephthalic acid dominates PET production, while isophthalic acid enhances thermal stability in specialty resins .
Bio-based Alternative: Furan-2,5-Dicarboxylic Acid (FDCA)
FDCA, derived from renewable resources, is considered a sustainable substitute for isophthalic and terephthalic acids in polymer synthesis :
Property | FDCA | Isophthalic Acid |
---|---|---|
Source | Biomass (e.g., fructose) | Petrochemical |
Thermal Stability | Lower than PET | High |
Market Penetration | Emerging | Established |
Key Insight : FDCA’s biocompatibility and sustainability drive its adoption in green chemistry, though its mechanical properties lag behind isophthalic acid-based polymers .
Substituted Derivatives: 4-Hydroxy- and 4-Chloroisophthalic Acids
Functional group substitutions significantly alter reactivity and applications:
Bent-Core Liquid Crystal Analogues
Isophthalic acid derivatives differ from resorcinol-based bent-core liquid crystals in mesomorphic behavior:
Property | Isophthalic Derivatives | Resorcinol Derivatives |
---|---|---|
Mesophase Stability | Lower | Higher |
Isotropization Temp | >300°C (IIa–c) | Varies with alkyl chains |
Thermal Analysis: Lengthening alkyl chains reduces isotropization temperatures in both classes, but resorcinol derivatives maintain broader mesophase domains .
Toxicity Profile: Diallyl Isophthalate
Compared to the deuterated acid, its esterified form (diallyl isophthalate) shows moderate toxicity:
Compound | Isophthalic-2,4,5,6-D4 Acid | Diallyl Isophthalate |
---|---|---|
Toxicity (LD₅₀) | N/A (research use) | 1700 mg/kg (oral) |
Applications | Analytical standards | Polymer crosslinking |
Safety Note: Diallyl ester emits acrid fumes upon decomposition, necessitating careful handling .
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis protocols for Isophthalic-2,4,5,6-D4 acid?
- Methodological Answer: Synthesis typically involves deuteration of isophthalic acid precursors using deuterated solvents (e.g., D₂O) or catalytic exchange reactions. For example, acid-catalyzed H/D exchange under controlled pH and temperature (e.g., 100°C, 24 hours) ensures selective deuteration at the 2,4,5,6 positions. Confirm isotopic incorporation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
- Key Data: Typical deuteration efficiency ranges from 95-98%, verified by isotopic abundance ratios in MS analysis .
Q. What safety protocols are critical when handling deuterated isophthalic acid derivatives?
- Methodological Answer: Use fume hoods to avoid inhalation of fine particulates, wear nitrile gloves to prevent dermal exposure, and store the compound in airtight containers under inert gas (e.g., argon). Refer to SDS guidelines for spill management, emphasizing dust suppression with wet methods and neutralization with sodium bicarbonate .
Q. Which spectroscopic techniques are fundamental for characterizing deuterated aromatic acids?
- Methodological Answer: Fourier-transform infrared spectroscopy (FTIR) identifies carboxylate stretching vibrations (~1680 cm⁻¹), while ¹H and ²H NMR distinguish deuterated vs. non-deuterated positions. For structural validation, cross-reference spectral data with databases like PubChem or NIST Chemistry WebBook .
Q. How is isotopic purity quantified in deuterated organic acids?
- Methodological Answer: Isotopic purity is measured via high-resolution mass spectrometry (HRMS) to calculate deuterium incorporation rates. Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can also assess fragmentation patterns for isotopic consistency .
Q. What are the primary research applications of this compound?
- Methodological Answer: It serves as a tracer in polymer degradation studies (e.g., tracking hydrolysis in polyesters) and in kinetic isotope effect (KIE) investigations for reaction mechanism elucidation. Deuterated analogs reduce background noise in mass spectrometry-based metabolic profiling .
Advanced Research Questions
Q. How does deuteration at specific positions alter the acid’s thermodynamic stability compared to its non-deuterated form?
- Methodological Answer: Use density functional theory (DFT) calculations to model isotopic effects on bond dissociation energies and lattice stability. Experimentally, compare thermal decomposition temperatures (TGA-DSC) and crystallinity (XRD) between deuterated and protiated forms .
- Data Contradiction Note: Some studies report increased thermal stability due to deuterium’s lower zero-point energy, while others observe destabilization in crystalline phases due to isotopic disorder .
Q. What advanced strategies resolve discrepancies between theoretical and experimental NMR chemical shifts in deuterated isomers?
- Methodological Answer: Employ hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to account for solvent and isotopic effects. Validate with 2D NMR techniques (e.g., HSQC, HMBC) to resolve coupling patterns obscured by deuterium’s quadrupolar relaxation .
Q. How can isotopic labeling introduce artifacts in kinetic studies of acid-catalyzed reactions?
- Methodological Answer: Control experiments using partially deuterated analogs (e.g., mono- or di-deuterated isomers) isolate isotope effects from secondary variables (e.g., solvent polarity). Compare rate constants (kH/kD) across multiple reaction conditions to identify non-linear Arrhenius behavior .
Q. What are the challenges in achieving >99% isotopic purity in multi-deuterated aromatic acids?
- Methodological Answer: Optimize reaction conditions (e.g., excess D₂O, prolonged reflux) and employ purification techniques like recrystallization in deuterated solvents. Use isotope-specific detection (e.g., deuterium NMR at 61.4 MHz) to identify residual protiated impurities .
Q. How do deuterated analogs affect the acid’s biological interactions in tracer studies?
Properties
Molecular Formula |
C23H20O4 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(Z)-3-[4-(2-phenoxyethoxy)phenyl]-2-phenylprop-2-enoic acid |
InChI |
InChI=1S/C23H20O4/c24-23(25)22(19-7-3-1-4-8-19)17-18-11-13-21(14-12-18)27-16-15-26-20-9-5-2-6-10-20/h1-14,17H,15-16H2,(H,24,25)/b22-17- |
InChI Key |
VHXXOVLBJZRBPA-XLNRJJMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)OCCOC3=CC=CC=C3)/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OCCOC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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